Thermal Process Window: Boiling Point and Vapor Pressure Versus TEOS, Primary Amine Analog, and Direct Si–N Aminosilane
The target compound exhibits a boiling point of 474.8 °C at 760 mmHg , which is +306 °C higher than that of tetraethoxysilane (TEOS, 168 °C), +157 °C higher than tetrakis(2-aminoethyl) orthosilicate (317.9 °C), and +130 °C higher than tetrakis(diethylamino)silane (344.4 °C) . Its vapor pressure at 25 °C is only 3.51×10⁻⁹ mmHg , approximately four orders of magnitude lower than that of tetrakis(diethylamino)silane (6.61×10⁻⁵ mmHg) . This translates into a substantially wider liquid-range processing window, enabling high-temperature sol–gel, curing, or deposition processes without premature evaporative loss of the silane precursor.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 474.8 °C (calculated) |
| Comparator Or Baseline | TEOS: 168 °C; Tetrakis(2-aminoethyl) orthosilicate: 317.9 °C; Tetrakis(diethylamino)silane: 344.4 °C; Ethyltris(2-diethylaminoethoxy)silane: 424.9 °C |
| Quantified Difference | +130 to +306 °C versus all comparators |
| Conditions | Calculated/computed values at 760 mmHg (Chemsrc, 0elem databases); cross-referenced with Gelest TEOS datasheet (169 °C) and Lookchem tetrakis(diethylamino)silane data (344.4 °C). |
Why This Matters
The exceptionally high boiling point directly determines the maximum processing temperature at which the silane remains in the liquid phase, a critical parameter for selecting precursors in high-temperature hybrid material synthesis and industrial coating lines.
